n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine
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Overview
Description
n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine is a chemical compound with the molecular formula C12H15ClFN3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of benzylamine with 2-fluoroethyl bromide under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- n-Benzyl-1-(2-chloroethyl)-4-methyl-1h-pyrazol-3-amine
- n-Benzyl-1-(2-bromoethyl)-4-methyl-1h-pyrazol-3-amine
- n-Benzyl-1-(2-iodoethyl)-4-methyl-1h-pyrazol-3-amine
Uniqueness
n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C13H16FN3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-11-10-17(8-7-14)16-13(11)15-9-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,15,16) |
InChI Key |
FMFPRWZOKNSQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2)CCF |
Origin of Product |
United States |
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